

# Early Clinical Studies of Propanidid (FBA 1420): An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Propanidid*

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This technical guide provides a comprehensive overview of the early clinical studies of **Propanidid** (FBA 1420), an ultra-short-acting intravenous anesthetic agent. The information is compiled from foundational research papers, offering insights into its pharmacodynamics, clinical efficacy, and safety profile during its initial evaluation period.

## Core Pharmacological Profile

**Propanidid**, a derivative of eugenol, was introduced as a non-barbiturate intravenous anesthetic. Its primary mechanism of action involves the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, which enhances the inhibitory effects of GABA, leading to rapid central nervous system depression. Additionally, **Propanidid** acts as a competitive inhibitor of plasma cholinesterase, which is responsible for its rapid metabolism and short duration of action.<sup>[1]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative data extracted from early clinical evaluations of **Propanidid**.

Table 1: Induction Dose and Onset of Anesthesia

Study	Number of Patients	Induction Dose (mg/kg)	Mean Onset of Anesthesia (seconds)
Wynands & Burfoot (1965)	100	5 - 7	30
Clarke & Dundee (1966) (Review)	Various studies	5 - 10	20 - 40
Group Trial (1966)	250	5 - 7	Not specified

Table 2: Duration of Anesthesia and Recovery

Study	Mean Duration of Anesthesia (minutes)	Mean Time to Ambulation (minutes)
Wynands & Burfoot (1965)	3 - 5	15 - 20
Clarke & Dundee (1966) (Review)	4 - 6	20 - 30
Group Trial (1966)	~4	Not specified

Table 3: Hemodynamic Effects

Study	Mean Change in Systolic Blood Pressure	Mean Change in Heart Rate
Wynands & Burfoot (1965)	↓ 10-20 mmHg	↑ 10-20 beats/min
Clarke & Dundee (1966) (Review)	Variable fall	Increase
Group Trial (1966)	Fall in most patients	Increase in most patients

## Experimental Protocols

## A Clinical Study of Propanidid (FBA 1420) by Wynands & Burfoot (1965)

- Patient Population: 100 adult patients scheduled for minor surgical procedures. Patients were premedicated with meperidine and atropine.
- Induction of Anesthesia: Anesthesia was induced with a single intravenous injection of a 5% solution of **Propanidid** at a dose of 5 to 7 mg/kg of body weight, administered over 10 to 15 seconds.
- Monitoring:
  - Blood pressure and pulse rate were recorded at 1-minute intervals for the first 5 minutes, and then every 5 minutes until the patient was fully awake.
  - Respiratory rate and depth were observed continuously.
  - The time of injection, loss of consciousness (defined by the loss of the eyelash reflex), duration of apnea, and time to awakening (defined by the ability to obey simple commands) were recorded.
- Data Analysis: The study reported the mean and range of the observed parameters.

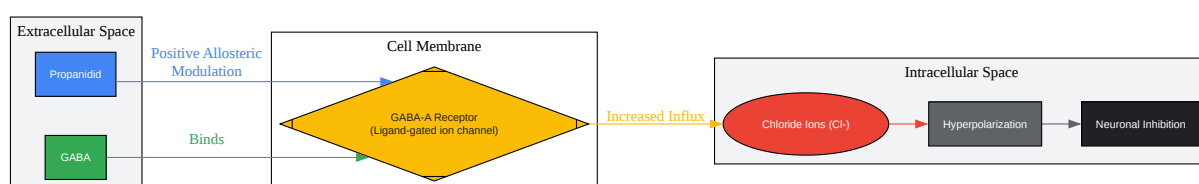
## Group Trial of Propanidid as an Intravenous Anaesthetic (1966)

- Patient Population: 250 patients undergoing minor gynecological procedures.
- Induction of Anesthesia: **Propanidid** was administered intravenously at a dose of 5 to 7 mg/kg.
- Methodology: This was a multi-center trial to assess the efficacy and side effects of **Propanidid** in a larger patient population. The exact monitoring protocols were determined by each participating center but generally included monitoring of cardiovascular and respiratory parameters.

- Data Collection: Data on the quality of anesthesia, incidence of side effects (such as hyperventilation, hypotension, and venous sequelae), and recovery times were collected and analyzed.

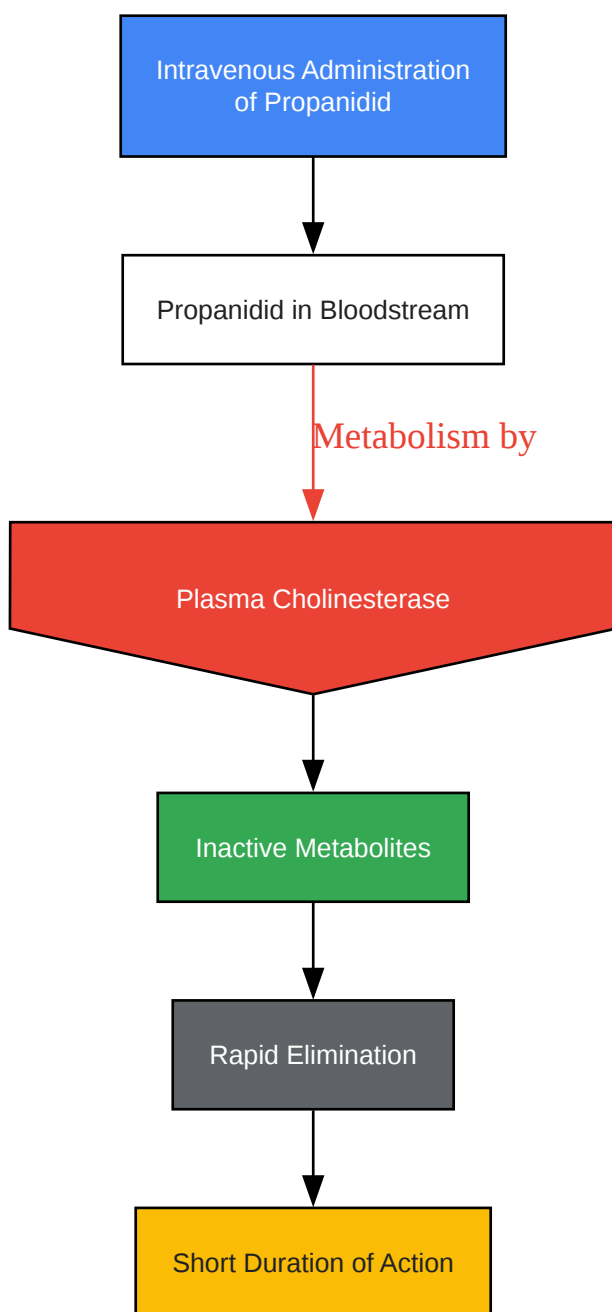
## Visualizations

### Signaling Pathways and Experimental Workflows



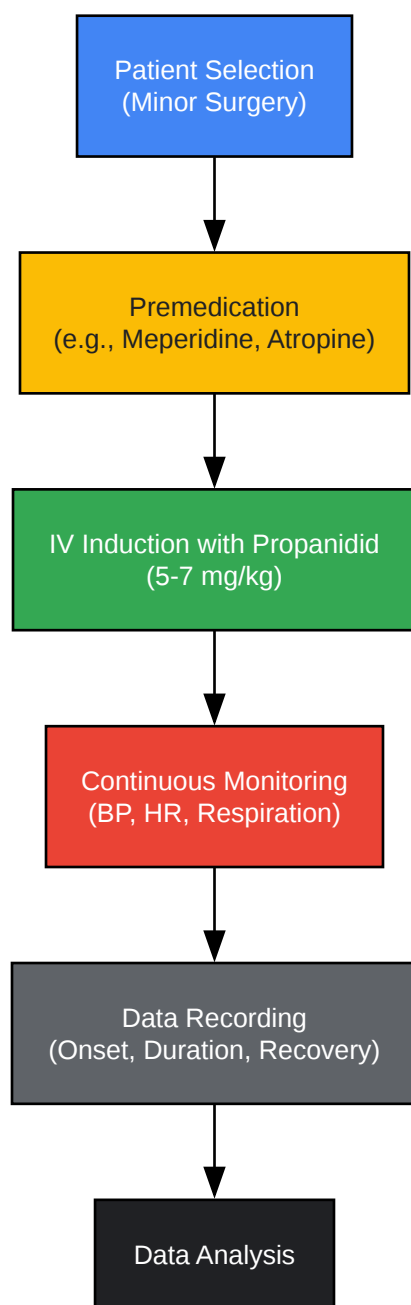
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Caption: **Propanidid's** modulation of the GABA-A receptor signaling pathway.



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Caption: Workflow of **Propanidid**'s rapid metabolism and elimination.



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Caption: A generalized workflow of the early clinical trials of **Propanidid**.

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## References

- 1. [Propanidid as an antagonist: competitive inhibitor of neuromuscular plaque acetylcholinesterase] - PubMed [pubmed.ncbi.nlm.nih.gov]
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Email: [info@benchchem.com](mailto:info@benchchem.com)